N-(2,6-difluorobenzyl)-1-methyl-1H-indole-4-carboxamide
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Overview
Description
N-(2,6-difluorobenzyl)-1-methyl-1H-indole-4-carboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluorobenzyl group attached to an indole core, which is further substituted with a carboxamide group. The unique structural features of this compound make it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-difluorobenzyl)-1-methyl-1H-indole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is the bromination of 2,6-difluorotoluene to produce 2,6-difluorobenzyl bromide . This intermediate can then undergo a nucleophilic substitution reaction with an indole derivative to form the desired compound. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the process.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are commonly employed to purify the final product. The use of advanced synthesis technologies, such as flow chemistry, can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(2,6-difluorobenzyl)-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzylic and indole positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like N-bromosuccinimide (NBS) and various halogenating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, N-(2,6-difluorobenzyl)-1-methyl-1H-indole-4-carboxamide is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies, particularly in the field of drug discovery. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents .
Medicine: In medicine, this compound is being investigated for its potential as an anti-cancer agent. Preliminary studies have indicated that it may inhibit the growth of certain cancer cells by interfering with key signaling pathways .
Industry: The compound’s unique properties make it valuable in the development of advanced materials, such as polymers and coatings. Its stability and reactivity enable the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N-(2,6-difluorobenzyl)-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets within cells. The compound is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, thereby disrupting critical cellular processes. For example, it may inhibit the activity of tyrosine aminotransferases (TATs) or other key enzymes involved in cellular metabolism . This inhibition can lead to the arrest of cell growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
1-(2,6-difluorobenzyl)-3-[(2R)-amino-2-phenethyl]-5-(2-fluoro-3-methoxyphenyl)-6-methyl uracil: An oral antagonist of the human GnRH hormone receptor.
N-(piperidin-4-yl)benzamide derivatives: These compounds have shown significant inhibitory bioactivity in HepG2 cells.
Uniqueness: N-(2,6-difluorobenzyl)-1-methyl-1H-indole-4-carboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its ability to interact with a wide range of molecular targets makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C17H14F2N2O |
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Molecular Weight |
300.30 g/mol |
IUPAC Name |
N-[(2,6-difluorophenyl)methyl]-1-methylindole-4-carboxamide |
InChI |
InChI=1S/C17H14F2N2O/c1-21-9-8-11-12(4-2-7-16(11)21)17(22)20-10-13-14(18)5-3-6-15(13)19/h2-9H,10H2,1H3,(H,20,22) |
InChI Key |
MTSJPKYCVHQPFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=O)NCC3=C(C=CC=C3F)F |
Origin of Product |
United States |
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